molecular formula C12H12N2O2 B8271479 2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 2221-09-2

2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B8271479
CAS RN: 2221-09-2
M. Wt: 216.24 g/mol
InChI Key: FHGRKWZRKJMSFG-UHFFFAOYSA-N
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Description

“2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a complex organic compound that belongs to the class of pyrroloimidazoles . Pyrroloimidazoles are important structural motifs frequently found in a number of natural products and bioactive molecules . They have been widely investigated in medicinal and organic chemistry and exhibited a wide range of biological properties .


Synthesis Analysis

The synthesis of pyrroloimidazoles can be achieved through various methods. One such method involves the use of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) under reflux conditions . Another method involves the use of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .


Chemical Reactions Analysis

Pyrroloimidazoles can be synthesized through a variety of chemical reactions. For instance, substituted pyrroloimidazoles have been synthesized by cyclocondensation from the corresponding 2-pyrrolocarbonylaminoacetates through reactions of carbonyl diimidazole or pyrrole-1-carboxamides with phosgene or thiophosgene in the presence of a base .

Future Directions

Pyrroloimidazoles, including “2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione”, have potential applications in various fields such as pharmacology, medicinal chemistry, and materials science . Future research could focus on exploring these applications further, developing new synthesis methods, and investigating the biological properties of these compounds.

properties

CAS RN

2221-09-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-phenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C12H12N2O2/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

FHGRKWZRKJMSFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC=C3

Origin of Product

United States

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